A Technical Guide to 2-Bromo-5-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Bromo-5-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxypyridine (CAS No. 105170-27-2), a key building block in modern organic synthesis. Due to its unique structural features, this compound serves as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its application in crucial cross-coupling reactions pivotal to drug discovery.
Core Chemical and Physical Properties
2-Bromo-5-methoxypyridine is a substituted pyridine (B92270) derivative with a bromine atom at the 2-position and a methoxy (B1213986) group at the 5-position.[3] This arrangement of functional groups makes it a valuable precursor for a wide range of chemical transformations.[3] The compound typically appears as a colorless to light yellow liquid or a white to off-white solid.[1][2]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 105170-27-2[1][4] |
| Molecular Formula | C₆H₆BrNO[1][2][4] |
| Molecular Weight | 188.02 g/mol [2][4][5] |
| Purity | ≥98% (GC) or ≥99.0% (HPLC)[1][2] |
| InChI Key | WULVUFYZVYHTFX-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(Br)C=C1[4] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | Colorless to light yellow liquid or White to almost white powder/lump[1][2] |
| Melting Point | 22 °C[2] |
| Boiling Point | 240.8 °C[1]; 78 °C at 0.6 mmHg[2][6]; 95-96 °C at 12.5 mmHg[7] |
| Density | 1.53 g/cm³[1][8] |
| Flash Point | 99.4 °C[1][8] |
| Refractive Index | 1.542[1][8] |
Synthesis of 2-Bromo-5-methoxypyridine
A common and effective method for the synthesis of 2-Bromo-5-methoxypyridine proceeds from 2-Amino-5-methoxypyridine via a diazotization-bromination reaction.
Experimental Protocol: Synthesis from 2-Amino-5-methoxypyridine[9][12]
Materials:
-
2-Amino-5-methoxypyridine (14.8 g)
-
60% Hydrobromic acid (150 ml)
-
Bromine (47.47 g)
-
Sodium nitrite (B80452) (20.53 g)
-
Sodium hydroxide (B78521) (120 g)
-
Deionized water
-
Ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-Amino-5-methoxypyridine in 60% hydrobromic acid and cool the solution to -10°C with stirring.
-
Slowly add bromine dropwise to the cooled solution.
-
Prepare a solution of sodium nitrite in water (40 ml). Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below -5°C.
-
Allow the mixture to stir and warm to room temperature over a period of 30 minutes.
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of sodium hydroxide in water (100 ml).
-
Perform a liquid-liquid extraction of the mixture with ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using dichloromethane as the eluent, to yield 2-Bromo-5-methoxypyridine as a yellow oil.[6][9]
-
For higher purity, the product can be distilled under reduced pressure.[6][9]
Caption: Workflow for the synthesis of 2-Bromo-5-methoxypyridine.
Applications in Pharmaceutical and Agrochemical Synthesis
2-Bromo-5-methoxypyridine is a versatile intermediate, primarily utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] Its reactivity at the bromine-substituted position allows for its use in various cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 2-Bromo-5-methoxypyridine is an excellent substrate for these reactions, enabling the introduction of various aryl and heteroaryl groups at the 2-position of the pyridine ring.[10] This is a common strategy in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[10]
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 2-Bromo-5-methoxypyridine, a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
De-gas the mixture and heat under an inert atmosphere for several hours.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds.[10] Using 2-Bromo-5-methoxypyridine as a starting material, a variety of primary and secondary amines can be introduced at the 2-position. This is particularly useful in the synthesis of kinase inhibitors and other pharmacologically relevant compounds.[10]
Other Applications
Beyond pharmaceuticals, 2-Bromo-5-methoxypyridine is also a building block for the synthesis of herbicides and pesticides in the agrochemical sector.[2] Furthermore, it finds use in material science for the development of advanced polymers and coatings.
Safety and Handling
2-Bromo-5-methoxypyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[5][11][12] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[5][11][12] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[5][11][12] |
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][12][13]
-
Store in a well-ventilated place. Keep container tightly closed.[8][13]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[13]
Conclusion
2-Bromo-5-methoxypyridine is a fundamentally important building block in synthetic organic chemistry. Its well-defined properties and reactivity in key cross-coupling reactions make it an indispensable tool for researchers and professionals in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-5-methoxypyridine | 105170-27-2 | Benchchem [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMO-5-METHOXYPYRIDINE | 105170-27-2 [chemicalbook.com]
- 7. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105170-27-2 Name: 2-Bromo-5-methoxypyridine [xixisys.com]
- 13. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
